Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Historical Context and Discovery
Ethyl 3-amino-triazolo[4,3-a]pyridine-6-carboxylate (CAS 1211511-01-1) emerged as a structurally distinct triazolopyridine derivative during efforts to expand the synthetic utility of nitrogen-rich heterocycles. While triazolopyridines were first reported in the mid-20th century, this specific compound gained attention in the 2010s as a versatile intermediate in medicinal chemistry. Early synthetic routes involved multi-step processes, such as cyclocondensation of 2-hydrazinylpyridines with carbonyl-containing reagents, followed by functionalization at the 3- and 6-positions. Advances in catalytic methods and microwave-assisted synthesis later streamlined its production.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of two pharmacophoric elements:
- Triazole Ring : Contributes to hydrogen bonding and π-stacking interactions.
- Pyridine Scaffold : Enhances solubility and metal-coordination potential.
Its ethyl carboxylate and amino substituents enable diverse derivatization, making it critical for synthesizing:
Classification within Triazolopyridine Family
The compound belongs to the triazolo[4,3-a]pyridine subclass, characterized by:
- Ring Fusion : Triazole (positions 1-3) fused to pyridine (positions 4-8).
- Substituent Positions :
- Amino group at C3
- Ethyl carboxylate at C6 (Table 1).
Table 1: Structural Classification
| Feature | Position | Functional Role |
|---|---|---|
| Triazole ring | 1-3 | Hydrogen bond donor/acceptor |
| Pyridine ring | 4-8 | Aromatic stability and solubility |
| Amino group (-NH₂) | 3 | Nucleophilic site for alkylation |
| Ethyl carboxylate | 6 | Electrophilic site for hydrolysis |
Nomenclature and Structural Identification
IUPAC Name : Ethyl 3-amino-triazolo[4,3-a]pyridine-6-carboxylate.
Key Spectral Data :
- ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -CH₂CH₃), 4.35 (q, 2H, -OCH₂), 6.90 (s, 2H, -NH₂), 7.45–8.20 (m, 3H, pyridine-H).
- IR : 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N triazole).
Crystallographic Data : Monoclinic lattice (P2₁/n) with intermolecular N-H···N hydrogen bonds, as observed in related triazolopyridines.
Properties
IUPAC Name |
ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLUUIEIIHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields and short reaction times.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
- Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.
2. Reaction Mechanisms
- The compound can undergo oxidation to form oxides and reduction to yield amine derivatives. These properties make it valuable for developing new chemical entities with tailored functionalities.
Biological Applications
1. Antimicrobial and Antiviral Activity
- Research indicates that this compound exhibits significant biological activity against various pathogens. Its potential as an antimicrobial and antiviral agent is being actively investigated .
2. Anticancer Properties
- Preliminary studies suggest that this compound may inhibit specific enzymes and pathways involved in cancer cell proliferation. Investigations into its efficacy as an anticancer agent are ongoing, focusing on its mechanism of action against cancer cells .
Medicinal Applications
1. Drug Development
- The compound's structural features have been leveraged in drug discovery processes aimed at developing novel pharmaceuticals. Its ability to interact with specific molecular targets positions it as a candidate for new therapeutic agents .
2. Enzyme Inhibition
- This compound has been identified as an inhibitor of JAK1 and JAK2 enzymes. These enzymes play crucial roles in various signaling pathways related to immune responses and cancer progression .
Industrial Applications
1. Material Science
- The unique characteristics of this compound make it suitable for developing new materials with specific properties tailored for industrial applications. This includes potential uses in coatings and polymers due to its chemical stability and reactivity.
2. Pharmaceutical Manufacturing
- In the pharmaceutical industry, the compound's synthesis can be optimized using continuous flow reactors and automated systems to enhance scalability and reproducibility in drug production processes.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Anticancer Activity : A recent preclinical study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting key signaling pathways associated with cancer cell survival .
- Investigation of Antimicrobial Properties : Another research effort focused on synthesizing novel derivatives based on this compound which showed promising results against resistant bacterial strains .
Mechanism of Action
The mechanism of action of ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
Key Observations:
- Ester vs. Carboxylic Acid : The ethyl/methyl ester derivatives (e.g., compounds in ) are typically intermediates for further hydrolysis to carboxylic acids (e.g., ), which are critical for coordinating metal ions or enhancing solubility .
- Amino Group vs. Heteroaryl Substituents: The 3-amino group in the target compound distinguishes it from analogs with isoxazolyl or pyrimidinyl substituents (–4, 7). Amino groups are more nucleophilic, facilitating reactions like acylation or cross-coupling, whereas heteroaryl groups (e.g., pyrimidin-5-yl) may enhance π-π stacking in biological targets .
- Synthetic Yields : Methyl ester derivatives (e.g., 3k) achieve moderate yields (68%), suggesting that steric or electronic factors at the 3-position influence reaction efficiency .
Stability and Commercial Availability
In contrast, methyl or phenyl-substituted esters (e.g., 3k) are more readily synthesized and characterized, as evidenced by NMR data .
Biological Activity
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-oxoacetate with hydrazine derivatives followed by cyclization to form the triazole ring. The process can be summarized as follows:
- Condensation Reaction : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form intermediates.
- Cyclization : The intermediates undergo cyclization under acidic or basic conditions to yield the triazolo-pyridine structure.
- Carboxylation : The introduction of the carboxylic acid group is achieved through various methods, including hydrolysis of esters or direct carboxylation reactions.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridines possess significant antimicrobial properties. For instance, compounds related to this compound have demonstrated efficacy against various bacterial strains and fungi .
- Antihypertensive Effects : Some derivatives have been evaluated for their ability to act as calcium-channel blockers and antihypertensive agents. In comparative studies with known antihypertensives like captopril, these compounds showed promising results .
- Antimalarial Properties : A novel series of [1,2,4]triazolo[4,3-a]pyridines has been synthesized with the aim of developing antimalarial drugs. These compounds exhibited activity against Plasmodium falciparum in vitro .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Enhances antibacterial activity |
| Alkylation at C6 | Improves solubility and bioavailability |
| Variation in side chains | Alters selectivity towards targets |
Research indicates that specific substitutions can enhance the potency and selectivity of these compounds for their biological targets .
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition zones compared to control antibiotics .
- Antihypertensive Evaluation : In vivo studies on hypertensive animal models demonstrated that certain derivatives significantly reduced blood pressure levels when compared to standard treatments .
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
The synthesis typically involves cyclization of precursors such as hydrazinylpyridines or triazole derivatives. For example, condensation of 3-amino-triazole with ethyl acetoacetate in acidic or basic conditions can yield triazolopyridine cores. Subsequent functionalization (e.g., esterification or amidation) introduces the ethyl carboxylate and amino groups. Chlorination with POCl₃ is often employed to activate intermediates for substitution reactions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (where feasible) for unambiguous structural confirmation, as demonstrated in triazolopyridine derivatives to analyze bond lengths and torsional angles .
Q. How is purity assessed during synthesis?
Purity is validated via HPLC (using C18 columns and UV detection) and thin-layer chromatography (TLC) . Solvent systems like hexane/ethyl acetate (3:1 v/v) are commonly used for isolation, followed by recrystallization to achieve >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps?
Cyclization efficiency depends on catalysts, solvents, and temperature. For example, PhI(OAc)₂-mediated cyclization in DMF at 80°C improves yield by promoting intramolecular bond formation. Kinetic studies and DOE (Design of Experiments) can identify optimal ratios of reagents and reaction times .
Q. What role does X-ray crystallography play in conformational analysis?
X-ray structures reveal non-planar conformations due to steric hindrance. For instance, the carboxylate and benzene substituents in related triazolopyridines exhibit torsional angles of 55.6° and 72.6°, respectively, impacting π-π stacking and solubility .
Q. How is biological activity evaluated against specific targets?
- In vitro assays : Antifungal activity is tested via MIC (Minimum Inhibitory Concentration) against Candida spp.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values.
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets like Plasmodium falciparum enzymes, validated by correlation with experimental IC₅₀ data .
Q. How do substituents influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
- Amino groups at position 3 improve hydrogen-bonding interactions with biological targets. Comparative studies with methyl esters (e.g., Methyl 3,7-dimethyl analogues) show reduced bioavailability compared to ethyl esters due to lipophilicity differences .
Q. What strategies resolve contradictions in synthetic yields?
Discrepancies in yields (e.g., 76% vs. 50%) arise from solvent polarity, catalyst loading, or purification methods. Systematic replication with controlled variables (e.g., anhydrous Na₂SO₄ for drying) and statistical analysis (ANOVA) can isolate critical factors .
Q. How are reaction mechanisms probed using isotopic labeling?
¹³C-labeled ethyl acetoacetate tracks carbon migration during cyclization. LC-MS analysis of intermediates identifies pathways (e.g., [1,3]-sigmatropic shifts) and validates proposed mechanisms .
Q. What computational methods validate target binding?
- Docking simulations : AutoDockTools and Discovery Studio model ligand-receptor interactions.
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories.
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations refine electronic interactions .
Q. How are solubility and formulation challenges addressed?
- Co-solvent systems : PEG-400/water mixtures improve aqueous solubility.
- Salt formation : Lithium or sodium salts enhance crystallinity.
- Nanoformulation : Liposomal encapsulation increases bioavailability for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
